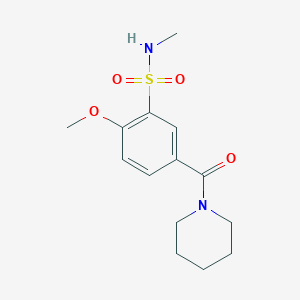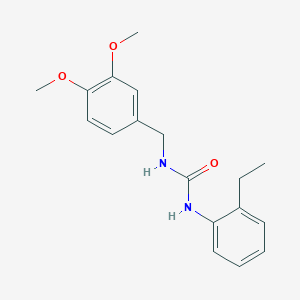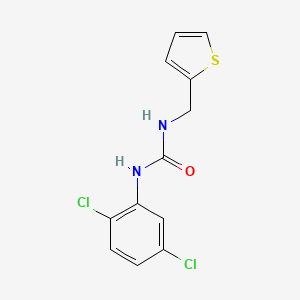![molecular formula C23H14BrFN2O B5343516 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, cyano, and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable precursor, followed by the introduction of the cyano and fluorophenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
科学的研究の応用
2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,2′-Bipyridyl: Known for its use as a ligand in coordination chemistry.
Bis(2-methoxyethyl)amine: Used in various organic synthesis reactions.
Uniqueness
What sets 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industry.
特性
IUPAC Name |
2-[[4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrFN2O/c24-21-7-10-23(28-15-18-4-2-1-3-17(18)13-26)19(12-21)11-20(14-27)16-5-8-22(25)9-6-16/h1-12H,15H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHHPNGJXYHMAV-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C(/C#N)\C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)



![Methyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(4-bromophenyl)formamido]prop-2-enamido]benzoate](/img/structure/B5343476.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)
![(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide](/img/structure/B5343495.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![N-1-adamantyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5343525.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)

